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Compound of Interest

Compound Name: 3-(2-Methoxy-benzyl)-piperidine

Cat. No.: B1366186 Get Quote

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the compound 3-(2-Methoxy-benzyl)-piperidine. As a key structural motif in medicinal

chemistry and drug discovery, a thorough understanding of its spectroscopic properties is

essential for researchers in the field.[1] This document will delve into the anticipated Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights

into the interpretation of the spectral features based on the molecule's structure. The protocols

and analyses presented herein are grounded in established principles of spectroscopy and

data from structurally related compounds.

Molecular Structure and Key Features
3-(2-Methoxy-benzyl)-piperidine is a substituted piperidine derivative with a molecular

formula of C₁₃H₁₉NO and a molecular weight of 205.30 g/mol .[2] The molecule consists of a

piperidine ring, a flexible six-membered saturated heterocycle, connected to a 2-

methoxybenzyl group at the 3-position. The presence of a chiral center at the C3 position of the

piperidine ring means that the compound can exist as a racemic mixture of two enantiomers.

The conformational flexibility of the piperidine ring and the electronic effects of the methoxy-

substituted aromatic ring are expected to be the primary determinants of its spectroscopic

characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 3-
(2-Methoxy-benzyl)-piperidine, both ¹H and ¹³C NMR will provide critical information about the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1366186?utm_src=pdf-interest
https://www.benchchem.com/product/b1366186?utm_src=pdf-body
https://www.lookchem.com/casno420137-10-6.html
https://www.benchchem.com/product/b1366186?utm_src=pdf-body
https://www.sigmaaldrich.com/SG/en/product/aldrich/bbo000473
https://www.benchchem.com/product/b1366186?utm_src=pdf-body
https://www.benchchem.com/product/b1366186?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1366186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy
The proton NMR spectrum of 3-(2-Methoxy-benzyl)-piperidine is expected to exhibit distinct

signals for the protons on the piperidine ring, the benzyl group, and the methoxy group. The

chemical shifts will be influenced by the electronegativity of the adjacent atoms and the overall

electronic structure of the molecule.

Expected ¹H NMR Data:

Proton Assignment
Expected Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constants

(J, Hz)

Aromatic (C₆H₄) 6.8 - 7.3 Multiplet

Methoxy (OCH₃) ~3.8 Singlet

Piperidine N-H 1.5 - 2.5 (broad) Singlet (broad)

Benzyl CH₂ 2.5 - 2.8 Multiplet

Piperidine CH (C3) 1.8 - 2.2 Multiplet

Piperidine CH₂ (C2,

C4, C5, C6)
1.2 - 1.9 and 2.8 - 3.2 Multiplets

Interpretation:

Aromatic Protons: The four protons on the substituted benzene ring will appear as a complex

multiplet in the range of 6.8-7.3 ppm. The exact chemical shifts and coupling patterns will

depend on the substitution pattern.

Methoxy Protons: The three protons of the methoxy group are chemically equivalent and will

give rise to a sharp singlet at approximately 3.8 ppm.

Piperidine Ring Protons: The protons on the piperidine ring will show complex splitting

patterns due to diastereotopicity and conformational heterogeneity. The protons on the

carbons adjacent to the nitrogen (C2 and C6) are expected to be deshielded and appear at a
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lower field (2.8-3.2 ppm) compared to the other ring protons (1.2-1.9 ppm). The proton on the

chiral center (C3) will likely appear as a multiplet in the range of 1.8-2.2 ppm. The N-H proton

signal is typically broad and its chemical shift can vary depending on the solvent and

concentration.

Benzyl Protons: The two benzylic protons are diastereotopic and are expected to appear as

a multiplet between 2.5 and 2.8 ppm.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Expected ¹³C NMR Data:

Carbon Assignment Expected Chemical Shift (δ, ppm)

Aromatic C (quaternary, C-OCH₃) ~157

Aromatic C (quaternary, C-CH₂) ~130

Aromatic CH 110 - 130

Methoxy OCH₃ ~55

Piperidine CH₂ (C2, C6) 45 - 55

Piperidine CH (C3) 35 - 45

Benzyl CH₂ 30 - 40

Piperidine CH₂ (C4, C5) 20 - 30

Interpretation:

Aromatic Carbons: The six aromatic carbons will resonate in the 110-160 ppm region. The

carbon atom attached to the electron-donating methoxy group (C-OCH₃) is expected to be

the most deshielded, appearing around 157 ppm. The quaternary carbon to which the benzyl

group is attached will be around 130 ppm.

Methoxy Carbon: The carbon of the methoxy group will appear at approximately 55 ppm.
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Piperidine Ring Carbons: The carbons of the piperidine ring will appear in the upfield region.

The carbons adjacent to the nitrogen (C2 and C6) will be the most deshielded among the

piperidine carbons, resonating between 45 and 55 ppm. The other piperidine carbons will

appear at higher fields.

Benzyl Carbon: The benzylic carbon will resonate in the 30-40 ppm range.

Experimental Protocol for NMR Data Acquisition
A standard protocol for acquiring NMR spectra for a small organic molecule like 3-(2-Methoxy-
benzyl)-piperidine is as follows:

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the

probe for the specific solvent.

¹H NMR Acquisition:

Acquire a standard one-pulse ¹H spectrum.

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and 16-32 scans.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to

achieve adequate signal-to-noise.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decays (FIDs). Reference the spectra to the residual solvent

peak or an internal standard (e.g., TMS).
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3-(2-Methoxy-benzyl)-piperidine is expected to show characteristic absorption

bands for the N-H bond, C-H bonds (aromatic and aliphatic), C-O bond, and C=C bonds of the

aromatic ring.

Expected IR Absorption Bands:

Functional Group
Expected Wavenumber

(cm⁻¹)
Intensity

N-H Stretch (piperidine) 3300 - 3500 Medium, broad

C-H Stretch (aromatic) 3000 - 3100 Medium

C-H Stretch (aliphatic) 2850 - 3000 Strong

C=C Stretch (aromatic) 1450 - 1600 Medium to strong

C-O Stretch (aryl ether)
1230 - 1270 (asymmetric) and

1020 - 1050 (symmetric)
Strong

C-N Stretch 1000 - 1250 Medium

Interpretation:

The broad band in the 3300-3500 cm⁻¹ region is characteristic of the N-H stretching vibration

of the secondary amine in the piperidine ring.

The bands just above 3000 cm⁻¹ are due to the C-H stretching of the aromatic ring, while the

strong bands just below 3000 cm⁻¹ are from the aliphatic C-H stretching of the piperidine and

benzyl groups.

The presence of the aromatic ring is confirmed by the C=C stretching vibrations in the 1450-

1600 cm⁻¹ region.

The strong absorption bands corresponding to the asymmetric and symmetric C-O stretching

of the aryl ether (methoxy group) are expected around 1250 cm⁻¹ and 1030 cm⁻¹,
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respectively.

Experimental Protocol for IR Data Acquisition
Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr)

powder and press it into a thin, transparent pellet.

Thin Film: If the sample is an oil, a thin film can be cast between two salt plates (e.g., NaCl

or KBr).

ATR: Place a small amount of the sample directly on the crystal of an Attenuated Total

Reflectance (ATR) accessory.

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR)

spectrometer, typically in the range of 4000-400 cm⁻¹.

Background Correction: A background spectrum of the empty sample compartment (or the

pure KBr pellet/ATR crystal) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its identity and deduce its structure.

Expected Mass Spectrometry Data:

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 205, corresponding to the

molecular weight of the compound.

Key Fragmentation Pathways: The fragmentation of 3-(2-Methoxy-benzyl)-piperidine is

likely to proceed through several pathways, including:

Loss of the methoxybenzyl group: Cleavage of the C-C bond between the piperidine ring

and the benzyl group would result in a fragment at m/z = 84 (piperidine ring fragment) and

a fragment at m/z = 121 (methoxybenzyl cation). The methoxybenzyl cation is a prominent

and expected peak.
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Alpha-cleavage of the piperidine ring: Cleavage of the C-C bond adjacent to the nitrogen

atom is a common fragmentation pathway for amines. This could lead to various

fragments depending on the specific bond that breaks.

Loss of a hydrogen atom: A peak at m/z = 204 (M-1) is also possible.

Fragmentation Diagram:

M+ (m/z 205)

m/z 121Loss of piperidinyl radical

m/z 84

Loss of methoxybenzyl radical

Click to download full resolution via product page

Caption: Key fragmentation pathways for 3-(2-Methoxy-benzyl)-piperidine in MS.

Experimental Protocol for Mass Spectrometry Data
Acquisition

Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical

Ionization (APCI) are suitable for this type of molecule. Electron Ionization (EI) can also be

used, especially for observing detailed fragmentation patterns.

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

Data Acquisition:

Introduce the sample into the ion source (e.g., via direct infusion or coupled with a liquid

chromatograph).

Acquire the mass spectrum in positive ion mode.

For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer can be used

to determine the exact mass and confirm the elemental composition.
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Conclusion
This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS

spectroscopic data for 3-(2-Methoxy-benzyl)-piperidine. By understanding the expected

spectral features, researchers can confidently identify and characterize this compound in their

synthetic and medicinal chemistry endeavors. The provided protocols offer a standardized

approach to data acquisition, ensuring reproducibility and accuracy. While the data presented is

predictive, it is based on well-established spectroscopic principles and data from analogous

structures, providing a robust framework for the spectroscopic analysis of this important

molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b1366186?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1366186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

